4-N-[1-(cyclohexylmethyl)piperidin-3-yl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
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Overview
Description
4-N-[1-(cyclohexylmethyl)piperidin-3-yl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-[1-(cyclohexylmethyl)piperidin-3-yl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of amino alcohols.
Introduction of Substituents: The cyclohexylmethyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Dicarboxamide: The dicarboxamide moiety can be formed through amide bond formation reactions, typically using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-N-[1-(cyclohexylmethyl)piperidin-3-yl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the amide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmaceuticals: Piperidine derivatives are known for their pharmacological activities, including anticancer, antiviral, and antimicrobial properties.
Chemical Research: The compound can be used as a building block for the synthesis of more complex molecules.
Biological Studies: It may be used in studies involving receptor binding and enzyme inhibition.
Mechanism of Action
The mechanism of action of 4-N-[1-(cyclohexylmethyl)piperidin-3-yl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in biological pathways . The exact mechanism would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: A compound with anticancer and anti-inflammatory activities.
Matrine: Known for its anticancer and antiviral properties.
Berberine: An alkaloid with antimicrobial and antidiabetic effects.
Uniqueness
4-N-[1-(cyclohexylmethyl)piperidin-3-yl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide is unique due to its specific structure, which may confer distinct pharmacological properties compared to other piperidine derivatives .
Properties
IUPAC Name |
4-N-[1-(cyclohexylmethyl)piperidin-3-yl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N4O2/c1-23(2)21(27)25-13-10-18(11-14-25)20(26)22-19-9-6-12-24(16-19)15-17-7-4-3-5-8-17/h17-19H,3-16H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTASZSHQWBVGBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2CCCN(C2)CC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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